Ethyl 1-(Cyanomethyl)-4,5-dimethyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(Cyanomethyl)-4,5-dimethyl-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(Cyanomethyl)-4,5-dimethyl-1H-pyrrole-2-carboxylate typically involves the cyclocondensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol, using triethylamine as a basic catalyst . This method ensures the formation of the pyrrole ring with the desired substituents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-(Cyanomethyl)-4,5-dimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can modify the cyanomethyl group to other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the cyanomethyl group, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different applications.
Scientific Research Applications
Ethyl 1-(Cyanomethyl)-4,5-dimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of novel materials with specific properties, such as dyes and pigments
Mechanism of Action
The mechanism of action of Ethyl 1-(Cyanomethyl)-4,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The cyanomethyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in π-π interactions with aromatic systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
3-Amino-1-benzothiophene-2-carbonitrile: This compound shares the cyanomethyl functional group and exhibits similar reactivity.
Thiophene derivatives: Compounds like 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea have comparable structures and applications.
Uniqueness: Ethyl 1-(Cyanomethyl)-4,5-dimethyl-1H-pyrrole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its pyrrole ring structure, combined with the cyanomethyl and ethyl ester groups, makes it a versatile compound in synthetic chemistry and material science.
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
ethyl 1-(cyanomethyl)-4,5-dimethylpyrrole-2-carboxylate |
InChI |
InChI=1S/C11H14N2O2/c1-4-15-11(14)10-7-8(2)9(3)13(10)6-5-12/h7H,4,6H2,1-3H3 |
InChI Key |
YQLFCMRBYNUFQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N1CC#N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.